molecular formula C12H14ClNO4 B1591279 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid CAS No. 232275-73-9

4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

Cat. No. B1591279
M. Wt: 271.69 g/mol
InChI Key: HDYBNYDKCZJPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is a chemical compound . It is used in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .


Synthesis Analysis

The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Scientific Research Applications

Pharmacological and Biological Applications

Antioxidant and Bioactive Properties : Studies on compounds like Chlorogenic Acid (CGA) have highlighted their diverse bioactivities, including antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective effects. Such properties suggest the potential for similar compounds to be used in therapeutic applications and as natural food additives with health benefits (Naveed et al., 2018).

Environmental Impacts and Toxicology : Research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to chlorobenzoic acids, has contributed to understanding the environmental fate, ecotoxicological effects, and human exposure risks of similar chemicals. This includes insights into their persistence, bioaccumulation, and potential for causing oxidative stress and other toxic effects in non-target organisms (Islam et al., 2017).

Chemical and Environmental Research

Sorption and Degradation : Studies on the sorption behavior of phenoxy herbicides, including those similar to 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, have provided valuable information on their interaction with soil and other environmental matrices. This research is crucial for predicting the environmental mobility and persistence of such compounds, which has implications for pollution control and remediation strategies (Werner et al., 2012).

Biodegradation and Environmental Remediation : The role of microorganisms in the degradation of herbicides like 2,4-D highlights the potential for bioremediation approaches to address environmental contamination by similar chlorobenzoic acids. Understanding the mechanisms of microbial degradation can inform the development of strategies to mitigate the impact of such chemicals on ecosystems (Magnoli et al., 2020).

properties

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-8(10(15)16)9(13)6-7/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYBNYDKCZJPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590514
Record name 4-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

CAS RN

232275-73-9
Record name 4-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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